

Technical Guide: Structure and Synthesis of Pomalidomide-CH₂CONH-C₂-COOH

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Compound of Interest

Compound Name: Pomalidomide-CH₂CONH-C₂-COOH
Cat. No.: B7453794

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Executive Summary

Pomalidomide-CH₂CONH-C₂-COOH is a functionalized "linker-ligand" intermediate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It combines the Cereblon (CRBN)-recruiting moiety of Pomalidomide with a linear, hydrophilic amide-alkyl linker terminating in a carboxylic acid.

This molecule solves a specific problem in PROTAC design: it provides a "minimalist" exit vector from the Pomalidomide 4-amino position, extending the reach via a glycine-beta-alanine motif to facilitate conjugation with target protein ligands containing primary amines.

Property	Specification
Formula	C ₁₈ H ₁₈ N ₄ O ₇
Molecular Weight	402.36 Da
Classification	E3 Ligase Ligand-Linker Conjugate
Core Ligand	Pomalidomide (Cereblon Binder)
Linker Type	Amido-Alkyl (Glycyl-β-Alanine derivative)
Reactive Handle	Carboxylic Acid (-COOH)

Structural Architecture & Logic

The molecule is composed of three distinct functional domains, each serving a specific mechanistic role in the formation of a ternary complex (Target-PROTAC-E3 Ligase).

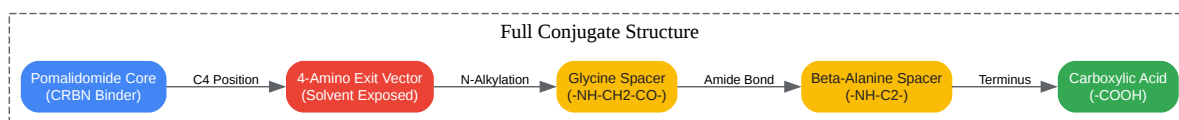
Domain Breakdown

- The Warhead (CRBN Ligand):
 - Structure: 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide).[2]
 - Function: Binds to the thalidomide-binding domain of Cereblon (CRBN).[3]
 - Critical Feature: The glutarimide ring (2,6-dioxopiperidine) is the pharmacophore responsible for hydrogen bonding with CRBN (specifically Trp380 and His386). Note: This ring is susceptible to hydrolysis at high pH.
- The Exit Vector (C4-Amine):
 - Modification: The 4-amino group of the phthalimide ring serves as the attachment point.
 - Logic: X-ray crystallography confirms that substitutions at the C4 position protrude into the solvent, minimizing steric clash with the CRBN protein surface.
- The Linker (Spacer):

- Sequence: -NH-CH₂-CO-NH-CH₂-CH₂-COOH
- Chemistry: A glycine spacer (-NH-CH₂-CO-) linked to a β-alanine spacer (-NH-CH₂-CH₂-COOH).
- Properties: The internal amide bond (-CONH-) adds rigidity and hydrogen-bonding potential, improving solubility compared to pure alkyl chains. The "C2" ethyl spacer provides a short, defined distance to the conjugation handle.

Visualization of Signaling & Structure

The following diagram illustrates the structural connectivity and the synthesis logic.



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Caption: Structural connectivity of **Pomalidomide-CH₂CONH-C₂-COOH**, highlighting the modular assembly from the E3 ligase core to the reactive acid handle.

Synthesis Protocol

Expertise Warning: The synthesis of Pomalidomide derivatives requires strict pH control. The glutarimide ring is unstable in strong bases (e.g., NaOH, KOH) and can ring-open within minutes. The protocol below uses DIPEA (Hunig's base) to maintain basicity for reaction without destroying the pharmacophore.

Retrosynthetic Analysis

The molecule is assembled via a stepwise elongation strategy:

- Alkylation: Pomalidomide + tert-butyl bromoacetate.
- Deprotection: Removal of t-butyl ester.

- Amide Coupling: Reaction with β -alanine tert-butyl ester.
- Final Deprotection: Acidic cleavage to yield the free acid.

Step-by-Step Methodology

Step 1: N-Alkylation (Introduction of Glycine Spacer)

- Reagents: Pomalidomide (1.0 eq), tert-Butyl bromoacetate (1.2 eq), DIPEA (2.5 eq), KI (catalytic).
- Solvent: DMF (Anhydrous).
- Protocol:
 - Dissolve Pomalidomide in DMF under N₂ atmosphere.
 - Add DIPEA and catalytic KI (to accelerate substitution via Finkelstein reaction).
 - Add tert-butyl bromoacetate dropwise.
 - Heat to 90°C for 12–16 hours. Note: High temperature is required due to the low nucleophilicity of the aniline nitrogen.
 - Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF. Dry over MgSO₄.
 - Purification: Silica flash chromatography (Hexane/EtOAc).

Step 2: Selective Hydrolysis

- Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).
- Protocol:
 - Dissolve the intermediate in DCM/TFA (1:1 ratio).
 - Stir at Room Temperature (RT) for 2 hours.
 - Concentrate in vacuo.

- Result: Pomalidomide-CH₂-COOH (Pomalidomide-Glycine acid).

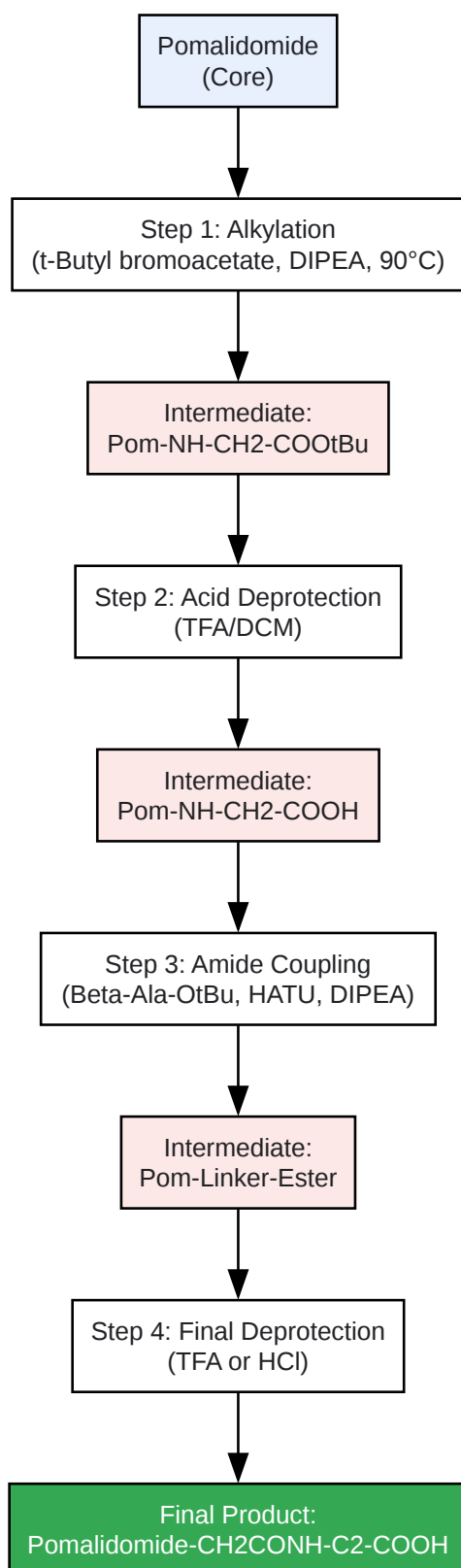
Step 3: Amide Coupling (Linker Extension)

- Reagents: Pomalidomide-Glycine acid (1.0 eq), β-Alanine tert-butyl ester HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
- Solvent: DMF.
- Protocol:
 - Dissolve Pomalidomide-Glycine acid in DMF.
 - Add DIPEA and HATU. Stir for 15 mins to activate the acid.
 - Add β-Alanine tert-butyl ester.
 - Stir at RT for 4–6 hours.
 - Validation: Monitor by LC-MS for mass shift corresponding to the coupled ester.

Step 4: Final Deprotection

- Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
- Protocol:
 - Treat the coupled ester with TFA/DCM.
 - Stir for 1–2 hours.
 - Evaporate solvent.
 - Precipitation: Add cold diethyl ether to precipitate the final product.
 - Final Yield: Yellow solid.

Synthesis Workflow Diagram



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Caption: Step-wise synthetic pathway for generating **Pomalidomide-CH₂CONH-C₂-COOH** from the Pomalidomide parent scaffold.

Analytical Characterization (QC)

To ensure the integrity of the "Self-Validating System," the following analytical benchmarks must be met.

LC-MS Profile

- Expected Mass: $[M+H]^+ = 403.37$ Da.
- Purity Requirement: >95% by UV (254 nm).
- Contaminants: Watch for N-alkylation at the glutarimide nitrogen (a common byproduct if base is too strong). This byproduct is inactive against CRBN.

NMR Diagnostics (¹H NMR, DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Assignment	Structural Confirmation
11.1 ppm	Singlet (Broad)	Glutarimide NH	Confirms intact glutarimide ring.
8.1 ppm	Triplet	Amide NH	Confirms linker amide bond formation.
7.0 - 7.6 ppm	Multiplet	Aromatic H	Pomalidomide phthalimide core.
3.8 ppm	Singlet/Doublet	N-CH ₂ -CO	Glycine methylene attached to aniline.
2.4 - 2.6 ppm	Multiplet	-CH ₂ -CH ₂ -	β-Alanine ethyl chain.

Application in PROTAC Design Conjugation Strategy

The terminal carboxylic acid is designed for amide coupling to a target ligand possessing a primary or secondary amine.

- Activation: Use EDC/NHS to create an active ester, or HATU/DIPEA for direct coupling.
- Solubility: The linker's amide bond improves water solubility compared to pure alkyl linkers (e.g., Pomalidomide-C5-COOH), making it suitable for lipophilic target ligands.

Linker Length Considerations

The "CH₂CONH-C₂" linker provides a short-to-medium length spacer (approx. 6–8 Å).

- Best For: Targets where the binding pocket is shallow or near the surface.
- Comparison: Shorter than PEG3/PEG4 linkers; more rigid than pure PEG chains.

References

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